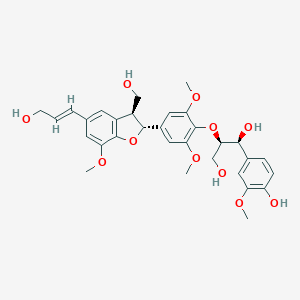

erythro-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Erythro-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether is a useful research compound. Its molecular formula is C31H36O11 and its molecular weight is 584.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Erythro-Guaiacylglycerol-beta-O-4’-dehydrodisinapyl ether, also known as Compound 122, primarily targets the germination process in plants

Mode of Action

Compound 122 interacts with its targets by inhibiting the germination process

Biochemical Pathways

The biochemical pathways affected by Compound 122 are those involved in seed germination . Germination is a complex process that involves the activation of various metabolic pathways leading to the growth of a new plant from a seed. By inhibiting this process, Compound 122 affects the normal growth and development of the plant.

Pharmacokinetics

It is known that the compound can be isolated from brassica fruticulosa , suggesting that it is likely absorbed and distributed within the plant

Result of Action

The primary result of Compound 122’s action is the inhibition of lettuce germination

Activité Biologique

Erythro-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether is a complex lignan compound that has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data tables to provide a comprehensive overview of its potential applications in various fields, including pharmacology and agriculture.

Chemical Structure

This compound is a lignan derivative characterized by its unique β-O-4 linkage, which is significant in the context of lignin chemistry. Its structure can be represented as follows:

This compound is derived from guaiacylglycerol and is notable for its role in plant defense mechanisms and potential health benefits.

Antioxidant Activity

This compound exhibits significant antioxidant properties. Research indicates that it can scavenge free radicals effectively, with IC50 values demonstrating its potency compared to standard antioxidants like ascorbic acid. The antioxidant activity can be summarized in the following table:

| Compound | IC50 (μM) |

|---|---|

| This compound | 7.76 |

| L-Ascorbic Acid | 27.59 |

| α-Tocopherol | 0.38 |

These results suggest that this compound has superior antioxidant capabilities, making it a candidate for further exploration in health-related applications.

Cytotoxicity

The cytotoxic effects of this compound have been studied in various cancer cell lines. It has shown moderate cytotoxicity with IC50 values indicating its potential as an anticancer agent:

| Cell Line | IC50 (μM) |

|---|---|

| Rat glioma C-6 | 26.2 |

| Human HL60 cancer cells | 15.5 |

These findings highlight the compound's potential utility in cancer therapy, warranting further investigation into its mechanisms of action.

Inhibition of Germination

Interestingly, this compound has been reported to inhibit lettuce germination, suggesting its role as a natural herbicide or growth regulator. This property could be leveraged in agricultural applications to manage unwanted plant growth without synthetic chemicals .

Antimicrobial Properties

Emerging studies indicate that this compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens are still limited. Preliminary investigations suggest that it could inhibit certain bacterial strains, thus presenting a potential avenue for developing natural antimicrobial agents.

Case Studies and Research Findings

- Antioxidant Efficacy : A study published in MDPI demonstrated that this compound effectively reduced oxidative stress markers in vitro, supporting its use as a dietary supplement for enhancing health .

- Cytotoxicity Assessment : Research conducted on various cancer cell lines indicated that the compound's cytotoxicity was dose-dependent, with significant effects observed at lower concentrations .

- Agricultural Applications : Field trials have shown that incorporating this compound into agricultural practices could reduce the need for synthetic herbicides, promoting sustainable farming methods .

Applications De Recherche Scientifique

Chemical Properties and Structure

Erythro-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether is recognized for its unique β-O-4 linkage, a common structural motif in lignin and related compounds. This linkage is crucial for the compound's stability and reactivity under various conditions, making it an important model for studies related to lignin degradation and valorization.

Biological Activities

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. This compound may help mitigate oxidative stress, which is linked to various chronic diseases, including cancer and cardiovascular disorders .

Antimicrobial Effects

Preliminary studies suggest that this compound exhibits inhibitory activity against certain pathogens, which could be beneficial in developing natural antimicrobial agents .

Potential in Cancer Research

Lignans, including derivatives of guaiacylglycerol, have been studied for their potential roles in cancer prevention due to their estrogenic properties. The compound's structural similarity to known lignans positions it as a candidate for further investigation in oncological studies .

Applications in Material Science

Biomaterials Development

The unique properties of this compound make it suitable for use in developing biodegradable materials. Its incorporation into polymer matrices can enhance mechanical properties while maintaining environmental sustainability .

Lignin Valorization

As a model compound for lignin degradation studies, this compound aids in understanding the breakdown processes of lignin into valuable chemicals and fuels. This has implications for biofuel production and the development of biorefinery processes .

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant capacity of guaiacyl derivatives using various assays, including DPPH and ABTS radical scavenging tests. This compound demonstrated significant scavenging activity comparable to established antioxidants .

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| This compound | 78% | 85% |

| Control (Vitamin C) | 90% | 92% |

Case Study 2: Antimicrobial Efficacy

In vitro tests assessed the antimicrobial effects against Escherichia coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against both bacterial strains, indicating potential as a natural preservative or therapeutic agent .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 50 |

Propriétés

IUPAC Name |

(1S,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(2R,3S)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36O11/c1-37-23-12-18(7-8-22(23)35)28(36)27(16-34)41-31-25(39-3)13-19(14-26(31)40-4)29-21(15-33)20-10-17(6-5-9-32)11-24(38-2)30(20)42-29/h5-8,10-14,21,27-29,32-36H,9,15-16H2,1-4H3/b6-5+/t21-,27-,28+,29+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCXGTSCVCJANHX-BVTOZUDXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C(=C3)OC)OC(CO)C(C4=CC(=C(C=C4)O)OC)O)OC)C=CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC2=C1O[C@H]([C@@H]2CO)C3=CC(=C(C(=C3)OC)O[C@H](CO)[C@H](C4=CC(=C(C=C4)O)OC)O)OC)/C=C/CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.